molecular formula C25H31F3O5S B12426824 Fluticasone Propionate-d3

Fluticasone Propionate-d3

Katalognummer: B12426824
Molekulargewicht: 503.6 g/mol
InChI-Schlüssel: WMWTYOKRWGGJOA-GGMSSNLNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluticasone Propionate-d3 is a deuterium-labeled derivative of Fluticasone Propionate, a synthetic glucocorticoid. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Fluticasone Propionate. The deuterium labeling allows for more precise tracking and analysis in various biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fluticasone Propionate-d3 involves the incorporation of deuterium atoms into the Fluticasone Propionate molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process begins with the preparation of the thioic acid intermediate, which is then alkylated to produce Fluticasone Propionate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is essential for the purification of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Fluticasone Propionate-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Fluticasone Propionate-d3 is widely used in scientific research due to its unique properties:

Wirkmechanismus

Fluticasone Propionate-d3 exerts its effects by binding to glucocorticoid receptors. This binding activates the receptors, leading to the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. The compound also induces the production of lipocortin, which further inhibits the synthesis of inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Fluticasone Propionate-d3 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies .

Eigenschaften

Molekularformel

C25H31F3O5S

Molekulargewicht

503.6 g/mol

IUPAC-Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate

InChI

InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3

InChI-Schlüssel

WMWTYOKRWGGJOA-GGMSSNLNSA-N

Isomerische SMILES

[2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF

Kanonische SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.